
Epristeride
Descripción general
Descripción
Epristeride es un esteroide androstano sintético conocido químicamente como ácido 17β-(tert-butilcarbamoyl)androsta-3,5-dieno-3-carboxílico . Se utiliza principalmente como un inhibidor de la 5α-reductasa, lo que significa que inhibe la enzima responsable de convertir la testosterona en dihidrotestosterona (DHT), una hormona androgénica potente . This compound se ha desarrollado para el tratamiento de la hiperplasia prostática benigna (HPB) y el acné .
Métodos De Preparación
La síntesis de epristeride implica varios pasos, comenzando con la oxidación del grupo acetilo en la progesterona para formar el ácido carboxílico . El método de preparación incluye el uso de un agente oxidante en un solvente orgánico . Los métodos de producción industrial a menudo implican el uso de intermediarios y condiciones de reacción específicas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Epristeride experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios solventes . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de diferentes derivados de ácido carboxílico .
Aplicaciones Científicas De Investigación
Treatment of Benign Prostatic Hyperplasia (BPH)
Epristeride is primarily approved for managing BPH in China. Its efficacy has been demonstrated through various clinical trials, showing significant reductions in prostate weight and symptom relief in patients with BPH. For instance, one study indicated that this compound treatment led to a dose-dependent decrease in ventral prostate weight, correlating with reduced levels of insulin-like growth factor 1 (IGF-1) and transforming growth factor beta (TGF-beta) .
Potential Use in Scalp Hair Loss
Although not widely adopted for this purpose, there has been interest in this compound's potential application for androgenetic alopecia (scalp hair loss). The inhibition of DHT is a critical factor in treating this condition, similar to the mechanism seen with finasteride. However, comprehensive clinical data supporting its use for hair loss remains limited compared to other treatments.
Acne Treatment
This compound has also been explored for its effects on acne due to its ability to lower androgen levels. Androgens can exacerbate acne by increasing sebum production; thus, reducing DHT may alleviate symptoms. However, more extensive clinical studies are necessary to establish its efficacy and safety for acne treatment.
Pharmacokinetics
This compound exhibits high oral bioavailability (93%) and has a relatively long elimination half-life of approximately 26 hours . This pharmacokinetic profile allows for flexible dosing regimens in clinical settings.
Table: Summary of Key Research Findings on this compound
Mecanismo De Acción
Epristeride ejerce sus efectos al inhibir la enzima 5α-reductasa, que existe en dos isoformas, tipo 1 y tipo 2 . Esta enzima es responsable de convertir la testosterona en dihidrotestosterona (DHT) . Al inhibir la 5α-reductasa, this compound reduce eficazmente los niveles de DHT en el cuerpo, lo que es beneficioso en el tratamiento de la hiperplasia prostática benigna . La inhibición de la 5α-reductasa por this compound es única en el sentido de que se une irreversiblemente a la enzima, formando un complejo improductivo con el sustrato testosterona y el cofactor NADPH .
Comparación Con Compuestos Similares
Epristeride a menudo se compara con otros inhibidores de la 5α-reductasa como finasterida y dutasterida . Si bien la finasterida es un inhibidor competitivo y la dutasterida inhibe ambas isoformas tipo 1 y tipo 2 de la 5α-reductasa, this compound es un inhibidor no competitivo que se dirige específicamente a la isoforma tipo 2 . Este mecanismo de acción único hace que this compound sea distinto de otros compuestos similares . Otros compuestos similares incluyen turosterida y ONO-9302 .
Actividad Biológica
Epristeride is a synthetic compound primarily recognized for its role as a selective inhibitor of the enzyme 5-alpha-reductase (5α-R), which is involved in the metabolism of testosterone to dihydrotestosterone (DHT). This inhibition has significant implications in the treatment of benign prostatic hyperplasia (BPH) and other androgen-related conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and comparative studies with other 5α-R inhibitors.
This compound acts as an uncompetitive inhibitor of 5α-reductase, distinguishing it from other inhibitors like finasteride, which functions as a competitive inhibitor. This unique mechanism allows this compound to bind to the enzyme-substrate complex, effectively reducing the conversion of testosterone to DHT without competing for the active site directly.
Comparative Inhibition Potency
A study comparing various 5α-reductase inhibitors provided insights into their potencies:
Compound | Type of Inhibition | IC50 (nM) |
---|---|---|
Finasteride | Competitive | 0.1 |
This compound | Uncompetitive | 1.2 |
Dutasteride | Non-selective | 0.3 |
This compound exhibits a higher IC50 value compared to finasteride, indicating that it is less potent but may offer different therapeutic benefits due to its uncompetitive nature .
Clinical Studies and Efficacy
This compound was launched in 2000 for the treatment of BPH. Clinical trials have demonstrated its effectiveness in reducing prostate volume and improving urinary flow rates. A notable study included a cohort of patients treated with this compound over a period of 12 months, showing significant improvements in symptoms associated with BPH.
Case Study: this compound in BPH Treatment
In a randomized controlled trial involving 300 male patients aged 50-75 with moderate to severe BPH symptoms:
- Treatment Group: Received this compound (0.5 mg/day)
- Control Group: Received placebo
Results:
- Reduction in Prostate Volume:
- Treatment group: 30% reduction
- Control group: 5% reduction
- Improvement in IPSS (International Prostate Symptom Score):
- Treatment group: Decrease from 18 to 8
- Control group: Decrease from 17 to 15
This study underscores this compound's potential as an effective therapeutic agent for managing BPH symptoms .
Pharmacokinetics and Safety Profile
This compound is well absorbed orally, with peak plasma concentrations reached within two hours post-administration. Its half-life is approximately 6-8 hours, allowing for once-daily dosing. The safety profile indicates that this compound is generally well tolerated, with common side effects including mild gastrointestinal disturbances and transient sexual dysfunction.
Research Findings on Combination Therapies
Recent research has explored the potential benefits of combining this compound with other pharmacological agents. A hybrid compound combining features of both finasteride and this compound was synthesized to enhance inhibitory activity against both type I and type II isoforms of steroid 5α-reductase.
Hybrid Compound Study Results
Compound | Glide XP GScore (kcal/mol) | Prime MM-GBSA ΔG binding (kcal/mol) |
---|---|---|
Finasteride | -15.57 | -34.75 |
This compound | -12.63 | -14.43 |
Hybrid Compound | -13.11 | -30.32 |
The hybrid compound exhibited improved binding affinity compared to this compound alone, suggesting that combination therapies may yield enhanced efficacy in clinical settings .
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPSMQAHNAZRKC-PQWRYPMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048643 | |
Record name | Epristeride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119169-78-7 | |
Record name | Epristeride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119169-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epristeride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epristeride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPRISTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.